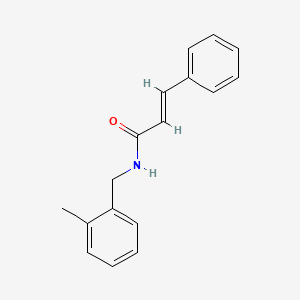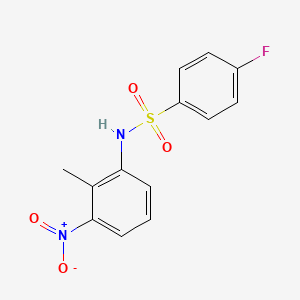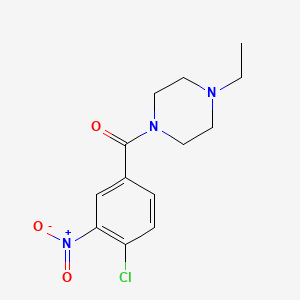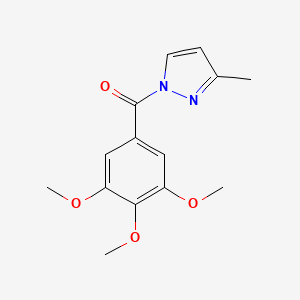
N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea, also known as compound 1, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thioureas, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are critical for tumor growth and viral replication. Studies have shown that N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 can inhibit the activity of several enzymes, including topoisomerase II, HDAC, and proteasome, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
Compound 1 has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and suppression of tumor growth. It has also been shown to modulate the immune response and inhibit the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 in lab experiments is its potent antitumor and antiviral activity, which makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of using this N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1. One area of interest is the development of novel formulations that can improve its solubility and bioavailability. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. This could lead to the development of more potent and selective derivatives that can be used as therapeutic agents. Finally, further studies are needed to evaluate the safety and efficacy of N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 in vivo, which could pave the way for its clinical development as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 involves the reaction between 3-fluoroaniline and 4-methoxybenzyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential therapeutic applications in various fields of research. In the field of oncology, it has been shown to possess potent antitumor activity against a wide range of cancer cell lines. Studies have also demonstrated that N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 can induce apoptosis, inhibit angiogenesis, and suppress tumor growth in vivo.
In addition to its antitumor activity, N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 has also been investigated for its potential antiviral properties. Studies have shown that it can inhibit the replication of a number of viruses, including HIV, HCV, and influenza virus.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-19-14-7-5-11(6-8-14)10-17-15(20)18-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCIISCYLZPSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200422 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Fluorophenyl)-3-(4-methoxybenzyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5885491.png)
![({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}thio)acetic acid](/img/structure/B5885492.png)

![methyl 4-{[(4-chlorophenyl)acetyl]oxy}benzoate](/img/structure/B5885507.png)


![1-benzyl-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5885535.png)
![1-[4-(dimethylamino)phenyl]-2,5-pyrrolidinedione](/img/structure/B5885547.png)
![N-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5885556.png)
![5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5885573.png)
![[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5885581.png)

![N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5885591.png)